β²-Amino Acid Scaffold vs. α-Amino Acids: Proteolytic Stability Differentiation
The β²-amino acid backbone of (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid confers proteolytic stability that is structurally inaccessible to α-amino acid building blocks. β-Peptides constructed from β²- and β³-amino acids display NH/ND exchange rates with a half-life (τ₁/₂) of up to 60 days in methanol at room temperature, unrivalled by short-chain α-peptides [1]. This stability translates to in vivo relevance: incorporation of 25–30% β-amino acid residues into a peptide sequence increases serum half-life by magnitudes due to resistance to peptidases [2].
| Evidence Dimension | NH/ND exchange half-life (τ₁/₂) as a measure of conformational stability and solvent protection of backbone amides |
|---|---|
| Target Compound Data | β-Peptides containing β²-amino acid building blocks: NH/ND exchange τ₁/₂ up to 60 days (in MeOH, room temperature) |
| Comparator Or Baseline | Short-chain α-peptides: NH/ND exchange τ₁/₂ substantially shorter (hours to days; unrivalled by β-peptides) |
| Quantified Difference | Orders of magnitude longer τ₁/₂ for β-peptides vs. α-peptide controls; 25–30% β-amino acid incorporation increases serum half-life by magnitudes |
| Conditions | NH/ND exchange: MeOH, room temperature (Gademann et al., 1998). Serum stability: general observation across multiple β-peptide studies (J. Med. Chem. 2014 perspective review). |
Why This Matters
For procurement decisions in peptide-based drug discovery, the β² scaffold offers intrinsic metabolic stability that eliminates the need for additional stabilizing modifications required when using α-amino acid building blocks.
- [1] Gademann K., Seebach D. et al. β²- and β³-Peptides with Proteinaceous Side Chains: Synthesis and solution structures of constitutional isomers, a novel helical secondary structure, and the influence of solvation and hydrophobic interactions on folding. Helvetica Chimica Acta, 1998. NH/ND exchange τ₁/₂ up to 60 days. View Source
- [2] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. J. Med. Chem., 2014, 57(23): 25–30% β-amino acid incorporation increases serum half-life by magnitudes. View Source
